2-氰基亚氨基咪唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

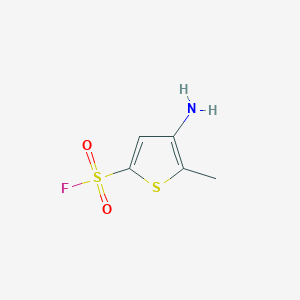

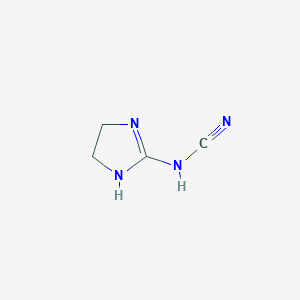

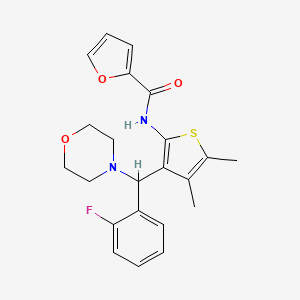

2-Cyanoimino-imidazolidine is a variant of the imidazolidine compound . Imidazolidine is a five-membered ring compound consisting of three carbon atoms and two nitrogen atoms . The 2-Cyanoimino group adds a cyano group (CN) and an imino group (NH) to the imidazolidine structure .

Synthesis Analysis

The synthesis of 2-Cyanoimino-imidazolidine involves a reaction with sodium hydride in DMF . Another synthesis method involves the reaction of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine .Molecular Structure Analysis

The molecular structure of 2-Cyanoimino-imidazolidine is derived from the imidazolidine structure, with the addition of a cyano group and an imino group . More detailed structural analysis would require specific spectroscopic data .Chemical Reactions Analysis

Imidazolidine derivatives can be obtained by the reaction of 1,2-diprimary diamines with different aldehydes (Schiff base reaction) and then reduced to 1,2-disecondary diamines .科学研究应用

新烟碱类类似物

新烟碱类杀虫剂是用于作物保护和兽医害虫防治的重要杀虫剂。它们作为昆虫烟碱乙酰胆碱受体 (nAChR) 激动剂发挥作用。开发具有高杀虫活性和低哺乳动物毒性的新型新烟碱类杀虫剂一直是研究的重点。 值得注意的是,2-氰基亚氨基咪唑烷衍生物已被探索为新烟碱类杀虫剂的类似物 。这些化合物表现出有希望的杀虫特性和独特的作用机制。

含三氟甲基的化合物

新烟碱类杀虫剂的 β-三氟甲基-β-芳基乙基类似物的可控合成涉及 α-(三氟甲基)苯乙烯与 2-氰基亚氨基咪唑烷的加成或脱氟反应。该过程产生具有中等至良好收率的结构多样化化合物。 该方法的特点是反应条件温和、底物范围广、官能团相容性好 .

含偕二氟乙烯基的类似物

除了三氟甲基衍生物,研究人员还成功地使用 2-氰基亚氨基咪唑烷合成了新烟碱类杀虫剂的 γ,γ-二氟-β-芳基烯丙基类似物。 α-(三氟甲基)苯乙烯与 2-氰基亚氨基咪唑烷的脱氟反应在高温下进行,导致了这些含偕二氟乙烯基的化合物 .

其他应用

除了杀虫剂之外,2-氰基亚氨基咪唑烷衍生物可能在其他领域找到应用,例如药物化学、材料科学和催化。需要进一步研究以探索它们在这些领域的潜力。

总之,2-氰基亚氨基咪唑烷作为各种应用的通用构建模块具有前景,特别是在新烟碱类类似物的背景下。 研究人员继续调查其特性和在不同科学领域中的潜在用途 。如果您需要更详细的信息或有任何其他问题,请随时提出! 😊

未来方向

The future directions for 2-Cyanoimino-imidazolidine research could involve further exploration of its synthesis methods, structural analysis, and potential applications . The development of more sustainable and efficient protocols for the synthesis of imidazolidine derivatives is also a promising area of research .

作用机制

Target of Action

The primary targets of 2-Cyanoimino-imidazolidine, a derivative of synthetic nicotinoids, are nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, 2-Cyanoimino-imidazolidine can influence the transmission of nerve impulses.

Mode of Action

2-Cyanoimino-imidazolidine acts as an agonist at the nAChRs . This means it binds to these receptors and activates them, mimicking the action of the neurotransmitter acetylcholine. The activation of nAChRs leads to an influx of ions into the neuron, triggering a series of events that result in the transmission of a nerve impulse.

Biochemical Pathways

neurotransmission . The activation of nAChRs can lead to the initiation of various downstream effects, potentially influencing processes such as muscle contraction, heart rate, and cognition .

生化分析

Biochemical Properties

2-Cyanoimino-imidazolidine plays a significant role in biochemical reactions. It is involved in the synthesis of trifluoromethyl or gem-difluorovinyl-containing analogues of neonicotinoids

Cellular Effects

The cellular effects of 2-Cyanoimino-imidazolidine are not well-studied. Related imidazoline derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia . It is plausible that 2-Cyanoimino-imidazolidine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Cyanoimino-imidazolidine is not well-understood. It is known that neonicotinoids, which 2-Cyanoimino-imidazolidine is used to synthesize, act as insect nicotinic acetylcholine receptor (nAChR) agonists . This suggests that 2-Cyanoimino-imidazolidine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-8-4-6-1-2-7-4/h1-2H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBVXGOVBIBENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2358626.png)

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)

![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)